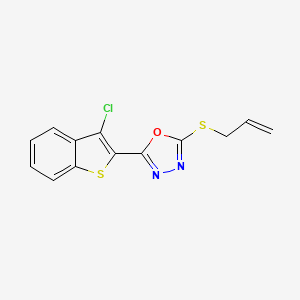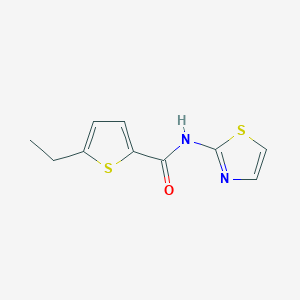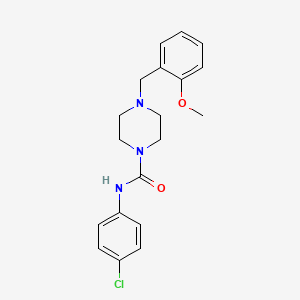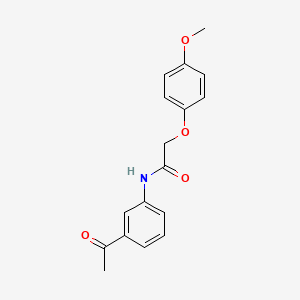![molecular formula C14H14Cl2N2OS B4836065 N-(2-chloro-4-methylphenyl)-N'-[1-(5-chloro-2-thienyl)ethyl]urea](/img/structure/B4836065.png)
N-(2-chloro-4-methylphenyl)-N'-[1-(5-chloro-2-thienyl)ethyl]urea
Overview
Description
N-(2-chloro-4-methylphenyl)-N'-[1-(5-chloro-2-thienyl)ethyl]urea, also known as Diuron, is a herbicide that is widely used in agriculture to control the growth of weeds. It belongs to the family of substituted urea herbicides and is known for its high effectiveness and low toxicity. In
Mechanism of Action
N-(2-chloro-4-methylphenyl)-N'-[1-(5-chloro-2-thienyl)ethyl]urea acts by inhibiting the photosystem II complex in plants, which is responsible for the production of oxygen during photosynthesis. It binds to the D1 protein in the photosystem II complex, which prevents the transfer of electrons from water to the photosystem II complex. This leads to a reduction in the production of ATP and NADPH, which are essential for the synthesis of glucose in plants.
Biochemical and physiological effects:
N-(2-chloro-4-methylphenyl)-N'-[1-(5-chloro-2-thienyl)ethyl]urea has been found to have both acute and chronic toxicity in animals, including humans. Acute toxicity can lead to symptoms such as nausea, vomiting, and abdominal pain, while chronic exposure can lead to damage to the liver, kidneys, and nervous system. N-(2-chloro-4-methylphenyl)-N'-[1-(5-chloro-2-thienyl)ethyl]urea has also been found to have endocrine-disrupting effects, which can lead to reproductive and developmental abnormalities in animals.
Advantages and Limitations for Lab Experiments
N-(2-chloro-4-methylphenyl)-N'-[1-(5-chloro-2-thienyl)ethyl]urea is a highly effective herbicide that is widely used in agriculture. It is also relatively inexpensive and easy to synthesize, which makes it a popular choice for lab experiments. However, its toxicity and potential for environmental contamination make it important to handle with care and dispose of properly.
Future Directions
There are several areas of future research that could be explored with N-(2-chloro-4-methylphenyl)-N'-[1-(5-chloro-2-thienyl)ethyl]urea. One area of interest is the development of new herbicides that are more effective and less toxic than N-(2-chloro-4-methylphenyl)-N'-[1-(5-chloro-2-thienyl)ethyl]urea. Another area of research is the investigation of the potential use of N-(2-chloro-4-methylphenyl)-N'-[1-(5-chloro-2-thienyl)ethyl]urea in the treatment of cancer, as it has been found to have cytotoxic effects on cancer cells. Additionally, more research is needed to understand the long-term effects of N-(2-chloro-4-methylphenyl)-N'-[1-(5-chloro-2-thienyl)ethyl]urea exposure on human health and the environment.
Scientific Research Applications
N-(2-chloro-4-methylphenyl)-N'-[1-(5-chloro-2-thienyl)ethyl]urea has been extensively studied for its herbicidal properties and has been found to be effective against a wide range of weeds, including annual and perennial grasses and broadleaf weeds. It works by inhibiting photosynthesis in plants, which leads to a reduction in chlorophyll content and ultimately, the death of the plant. N-(2-chloro-4-methylphenyl)-N'-[1-(5-chloro-2-thienyl)ethyl]urea has also been investigated for its potential use in the treatment of cancer, as it has been found to have cytotoxic effects on cancer cells.
properties
IUPAC Name |
1-(2-chloro-4-methylphenyl)-3-[1-(5-chlorothiophen-2-yl)ethyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14Cl2N2OS/c1-8-3-4-11(10(15)7-8)18-14(19)17-9(2)12-5-6-13(16)20-12/h3-7,9H,1-2H3,(H2,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKLXFWWUKSCQGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)NC(C)C2=CC=C(S2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14Cl2N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-[(4-chlorobenzyl)thio]-4-(3-fluorobenzylidene)-1,3-thiazol-5(4H)-one](/img/structure/B4835990.png)
![1-[(4-ethyl-5-methyl-3-thienyl)carbonyl]-4-(3-fluorobenzyl)piperazine](/img/structure/B4835998.png)
![1-(2,6-dichlorophenyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide](/img/structure/B4836005.png)

![2-[(5-ethyl-3-isoxazolyl)carbonyl]-1-(2-fluoro-4-methoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B4836018.png)
![2-cyano-3-[3-(3,4-dimethoxyphenyl)-1H-pyrazol-4-yl]-N-(4-pyridinylmethyl)acrylamide](/img/structure/B4836024.png)
![2-[3-(4-bromo-2-chlorophenoxy)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4836037.png)
![1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-4-(5-chloro-2-methylphenyl)piperazine](/img/structure/B4836051.png)
![methyl 2-(1,3-benzodioxol-5-yl)-5-(3-nitrophenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B4836059.png)


![1-[3-(difluoromethoxy)phenyl]-3-(3-methyl-2-thienyl)-2-propen-1-one](/img/structure/B4836103.png)